Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate

Description

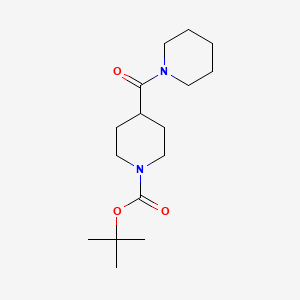

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-13(8-12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKORSMETBZBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

86% for 3b). Yields depend on steric hindrance and reaction conditions (e.g., coupling reagents, catalysts) . High-yield syntheses (e.g., 98.5% for compound 62 in ) often employ optimized palladium-catalyzed cross-coupling or hydrogenation steps .

Structural Modifications and Bioactivity: Electron-Withdrawing Groups: Compounds with trifluoromethyl or nitro groups (e.g., compound 62) exhibit enhanced binding to hydrophobic pockets in enzymes . Hydrophilic Moieties: Hydroxy or amino substituents (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate) improve solubility but may reduce membrane permeability .

Spectroscopic Characterization :

- The target compound’s ¹H NMR would likely show peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine protons (δ ~3.4–4.0 ppm for N–CH2). Similar compounds, such as 3b, display distinct shifts for alkyl chains (δ ~0.8–1.2 ppm) .

Biological Activity

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- IUPAC Name : Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate

- Molecular Formula : C15H26N2O3

- CAS Number : 845305-83-1

Research indicates that tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate may interact with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The compound has been studied for its potential as an NLRP3 inflammasome inhibitor, which plays a crucial role in inflammatory responses.

Biological Activity

The compound has demonstrated several biological activities:

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. This suggests a potential role in managing inflammatory diseases .

- Cytotoxicity : In cellular assays, the compound exhibited selective cytotoxicity against certain cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PANC-1) cells. The IC50 values ranged from 6 to 63 μM, indicating moderate potency .

Data Summary

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of the compound, researchers found that it significantly reduced IL-1β levels in human macrophages. This effect was concentration-dependent, with higher doses leading to greater inhibition. The results suggest that this compound could be a candidate for treating conditions characterized by excessive inflammation .

Case Study 2: Cancer Cell Proliferation

Another study focused on the cytotoxic effects of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate on various cancer cell lines. The findings revealed that the compound inhibited proliferation and induced apoptosis in MDA-MB-231 cells, highlighting its potential as an anticancer agent. Further investigations into its mechanism of action are warranted to elucidate how it affects cellular pathways involved in cancer progression .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with tert-butyl protecting groups under anhydrous conditions. Key steps include the use of tert-butyl dicarbonate (Boc anhydride) for carbamate formation and controlled acylation of the piperidine nitrogen. Reaction optimization often focuses on solvent selection (e.g., tetrahydrofuran or toluene) and catalysts to enhance yield and purity. Post-synthesis purification via silica gel column chromatography is standard .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to verify the tert-butyl group and piperidine backbone. High-Performance Liquid Chromatography (HPLC) ensures purity, while Mass Spectrometry (MS) confirms molecular weight. For detailed crystallographic analysis, X-ray diffraction paired with SHELX software can resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH-certified respirators (e.g., P95/P1 for particulates) and chemical-resistant gloves. Ensure proper ventilation to avoid inhalation. In case of exposure, rinse skin/eyes immediately with water and seek medical evaluation. Toxicity data gaps (e.g., chronic effects) necessitate adherence to precautionary principles outlined in safety data sheets .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products often arise from incomplete Boc protection or side reactions at the piperidine nitrogen. Optimizing stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (6–12 hours at 0–5°C) reduces impurities. Monitoring via Thin-Layer Chromatography (TLC) allows real-time adjustments. Solvent polarity (e.g., dichloromethane vs. THF) also impacts reaction selectivity .

Q. What strategies resolve discrepancies between crystallographic data and computational molecular models?

Contradictions may arise from dynamic conformational changes in solution vs. solid-state structures. Use density functional theory (DFT) calculations to model equilibrium geometries and compare with X-ray data. Refinement software like SHELXL can adjust thermal parameters and occupancy to align experimental and theoretical models .

Q. How does stereochemistry at the piperidine ring influence biological activity in drug discovery?

The equatorial vs. axial orientation of the tert-butyl and carbonyl groups affects binding to biological targets. For example, equatorial positioning enhances lipophilicity, improving membrane permeability. Use enantioselective synthesis (e.g., chiral catalysts) to isolate active stereoisomers, and validate activity via radioligand binding assays .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Accelerated stability studies under acidic/basic hydrolysis (e.g., pH 2–12 buffers) and thermal stress (40–60°C) identify degradation pathways. Monitor via HPLC-MS to detect breakdown products like free piperidine or tert-butanol. Kinetic modeling predicts shelf-life under storage conditions .

Q. How can researchers address incomplete toxicological data in risk assessment during preclinical studies?

Conduct in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screens) to fill data gaps. Cross-reference structural analogs (e.g., tert-butyl piperidine derivatives) with known toxicity profiles. Implement ALARA (As Low As Reasonably Achievable) exposure limits in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.